molecular formula C18H23NSi2 B1589969 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane CAS No. 23038-10-0

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane

Cat. No.: B1589969
CAS No.: 23038-10-0
M. Wt: 309.6 g/mol
InChI Key: QYJHBNLRANFWHO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with moisture in living tissue to generate ammonia, which can influence biochemical pathways . The compound’s interaction with enzymes and proteins can lead to changes in their activity, potentially affecting metabolic processes. For example, it may inhibit or activate specific enzymes, thereby altering the rate of biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate ammonia upon reaction with moisture can lead to changes in the cellular environment, potentially impacting cell viability and function . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes and proteins can result in changes in their conformation and activity, thereby influencing biochemical pathways . Additionally, the generation of ammonia can lead to changes in gene expression, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular metabolism . Toxic or adverse effects may be observed at high doses, including skin and eye irritation, respiratory irritation, and potential toxicity due to ammonia generation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering metabolic flux and metabolite levels . The compound’s ability to generate ammonia can influence nitrogen metabolism, leading to changes in the levels of nitrogen-containing metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane can be synthesized through the reaction of vinylphenylmethylsilane with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is unique due to its combination of vinyl, phenyl, and methyl groups, which provide it with distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

[ethenyl-[(ethenyl-methyl-phenylsilyl)amino]-methylsilyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16,19H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJHBNLRANFWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C1=CC=CC=C1)N[Si](C)(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551784
Record name 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23038-10-0
Record name 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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